molecular formula C18H14N2O2 B13437384 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one

3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one

Cat. No.: B13437384
M. Wt: 290.3 g/mol
InChI Key: OEJQBEJOXJYPRT-OVCLIPMQSA-N
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Description

3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group at the 5-position of the indole ring and a methylene bridge connecting it to an indolin-2-one moiety.

Preparation Methods

The synthesis of 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach is the condensation reaction between 5-methoxyindole-3-carboxaldehyde and isatin in the presence of a base, which forms the desired product through a methylene bridge . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication . The methoxy group and methylene bridge contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds to 3-((5-Methoxy-1H-indol-3-yl)methylene)indolin-2-one include other indole derivatives such as:

Compared to these compounds, this compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C18H14N2O2/c1-22-12-6-7-16-14(9-12)11(10-19-16)8-15-13-4-2-3-5-17(13)20-18(15)21/h2-10,19H,1H3,(H,20,21)/b15-8+

InChI Key

OEJQBEJOXJYPRT-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C/3\C4=CC=CC=C4NC3=O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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